Home > Products > Screening Compounds P85615 > 6-anilino-3-methyl-1H-pyrimidine-2,4-dione
6-anilino-3-methyl-1H-pyrimidine-2,4-dione -

6-anilino-3-methyl-1H-pyrimidine-2,4-dione

Catalog Number: EVT-5911194
CAS Number:
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of methylurea and ethyl cyanoacetate: Catalyzed by sodium ethoxide, this reaction yields sodium 6-aminouracil. Subsequent acidification then produces 6-amino-1-methyl-2,4(1H,3H)-pyrimidinedione. []
Molecular Structure Analysis
  • 1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione: X-ray crystallography reveals the central pyrimidine ring forms dihedral angles of 62.16(4)° and 69.77(3)° with the two benzene rings. Weak C-H⋯O hydrogen bonds link molecules into chains within the crystal structure. []
Chemical Reactions Analysis
  • Alkylation: Reactions with alkyl halides introduce alkyl groups at different positions on the pyrimidine ring, as seen in the synthesis of various 1-alkyl-substituted derivatives. [, ]
  • Condensation Reactions: Reactions with aldehydes and ketones yield more complex derivatives, often involving the formation of new rings fused to the pyrimidine core. [, , , , ]
  • Oxidation: Reactions with oxidizing agents like hydrogen peroxide or m-CPBA introduce oxygen atoms, for instance, converting thioethers to sulfoxides or sulfones. [, ]
Applications
  • Potential Antiviral Agents: Several studies highlight the antiviral activity of certain 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione derivatives against HIV. []
  • Potential Antimalarial Agents: Some derivatives show activity against Plasmodium falciparum, the parasite responsible for malaria. []
  • Potential Antiarrhythmic Agents: Research suggests that specific derivatives of 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione may possess class III antiarrhythmic activity. []
  • Potential Endogenous Interferon Inducers: Certain derivatives show promise as potential immunostimulants by inducing endogenous interferon production. []

(S)-6-Amino-5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxamido)-3-methyl-1-phenyl-2,4-(1H,3H)-pyrimidinedione (CX-659S)

    Compound Description: CX-659S (1) is a novel anti-inflammatory agent developed for treating dermatitis []. It exhibits potent anti-inflammatory activity in a murine model of contact hypersensitivity reaction induced by picryl chloride [].

(S)-6-amino-5-[2-hydroxy-2-methyl-4-(2,4,5-trimethyl-3,6-dioxo-1,4-cyclohexadienyl)butanamide]-3-methyl-1-phenyl-2,4-(1H,3H)-pyrimidinedione

    Compound Description: This compound is a major metabolite of CX-659S []. Notably, its anti-inflammatory activity is comparable to CX-659S in the contact hypersensitivity reaction model, suggesting its potential contribution to the parent compound's efficacy [].

    Relevance: This metabolite retains the core 2,4-(1H,3H)-pyrimidinedione ring structure of 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione and CX-659S. The structural difference lies in the modification of the chroman-2-carboxamide group at position 5, which undergoes metabolic transformation []. Despite this change, the metabolite maintains significant anti-inflammatory activity.

    Compound Description: These compounds are pteridine derivatives synthesized and investigated []. They are structurally related to marine natural products and have potential biological activities.

    Relevance: These pteridine derivatives share a pyrimidine-2,4(1H,3H)-dione ring system with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione. The presence of the pyrimidine-2,4(1H,3H)-dione moiety in both compound classes highlights a structural similarity despite belonging to different heterocyclic systems [].

6-methyl-6-hydroxy-5-(methylene)pyrimidine-2,4(1H,3H)-dione derivatives

    Compound Description: These derivatives are synthesized through the reaction of paraformaldehyde with various 1,3-disubstituted 6-methyluracils under acidic conditions [].

    Relevance: These derivatives are structurally related to 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione through the common presence of a 6-methylpyrimidine-2,4(1H,3H)-dione core. The key difference lies in the substituent at the 5-position. In these derivatives, a methylene group is present, potentially linked to another uracil moiety, while in 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione, an aniline group occupies the 6-position [].

6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione

    Compound Description: This compound forms various salts and adducts which have been investigated for their crystal structures and hydrogen bonding patterns [, , , , , ].

    Relevance: This compound shares the core structure of 3-methyl-2,4(1H,3H)-pyrimidinedione with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione. The presence of a nitroso group at position 5 and an amino group at position 6 differentiates this compound from the target compound [, , , , , ].

1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione

    Compound Description: This pyrimidinedione analog exhibits potent antiviral activity against HIV-1 and HIV-2 with a high therapeutic index, making it a promising lead for non-nucleoside reverse transcriptase inhibitors [].

6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione

    Compound Description: This compound's crystal structure, characterized by extensive hydrogen bonding, was analyzed in complex with 1-methylpyrrolidin-2-one and water [].

    Relevance: This compound belongs to the 1,3,5-triazine-2,4(1H,3H)-dione class, which contains the 2,4(1H,3H)-dione moiety present in 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione. This structural similarity highlights their shared chemical features despite being part of different heterocyclic systems [].

    Compound Description: This compound serves as a versatile precursor for synthesizing various 3,4-dihydro-pyrimido[6,1-c][1,4]oxazine derivatives via reactions with sodium alkoxides and 2-nitropropane [].

    Relevance: This compound shares the 3-methyl-2,4(1H,3H)-pyrimidinedione core structure with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione. The key difference lies in the presence of bromine substituents at positions 5, 1-(2-bromoethyl), and 6-bromomethyl in this compound [], which are absent in the target compound.

6-methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione

    Compound Description: This compound exhibits protective effects against free radical oxidation in whole blood and bone marrow, highlighting its potential as an antioxidant agent [].

    Relevance: Both this compound and 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione share the core structure of a 6-methylpyrimidine-2,4(1H,3H)-dione. The key difference lies in the substituent at the 3-position. In this case, a thietan-3-yl group is present, while 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione features an aniline group at the 6-position [].

3-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-yl)aminobenzoic acid methyl ester (ImmuVag)

    Compound Description: This compound is a potent inducer of endogenous interferon and has been investigated for its immunomodulatory properties []. Its potential therapeutic applications include antiviral and anticancer treatments.

    Relevance: This compound belongs to the 6-arylaminopyrimidine-2,4(1H,3H)-dione class, the same as 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione []. The presence of an aminobenzoic acid methyl ester substituent at position 6 in this compound differentiates it from the target compound.

    Compound Description: This compound was synthesized from the corresponding 2-thioxo-quinazolin-4-one derivative, highlighting a novel synthetic route to quinazoline-2,4-diones []. Its structure was confirmed by X-ray crystallography.

    Relevance: Although belonging to the quinazoline-2,4(1H,3H)-dione class, this compound shares the 2,4(1H,3H)-dione moiety with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione, indicating a structural similarity despite being part of a fused ring system [].

    Compound Description: These compounds are coumarin-uracil molecular hybrids synthesized through an efficient and environmentally friendly method employing ultrasound and sulfamic acid catalysis [].

    Relevance: These compounds share the pyrimidine-2,4(1H,3H)-dione core with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione. The different substituents at the 5 and 6 positions, particularly the coumarin moiety, distinguish these compounds from the target structure [].

6-methyl-5-[(substituted hydrazino)methyl]-2,4(1H,3H)-pyrimidinediones

    Compound Description: These compounds were investigated for their thermal rearrangement reactions, demonstrating interesting reactivity depending on the substituents on the hydrazone moiety [].

    Relevance: These compounds share the 6-methyl-2,4(1H,3H)-pyrimidinedione core structure with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione. The key difference lies in the presence of a (substituted hydrazino)methyl group at position 5, distinguishing them from the target compound [].

6-amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl]-1,3-dimethyl-2,4,6(1H,3H)-pyrimidinediones

    Compound Description: These compounds represent another set of coumarin-uracil hybrids synthesized using Fe3O4@TiO2 nanocomposite as a catalyst, showcasing a different synthetic approach to these intriguing molecules [].

2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives

    Compound Description: This series of compounds consists of thieno[2,3-d]pyrimidine derivatives synthesized and evaluated for their antimicrobial activity. While showing moderate activity against some bacterial strains, a particular derivative demonstrated potent activity against P. aeruginosa [].

    Relevance: These compounds, although structurally distinct due to the thieno[2,3-d]pyrimidine core, share the 2,4(1H,3H)-dione moiety with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione [].

1,3-dimethyl-6-[[2-[N-[3-(4-nitrophenyl)propyl]-N-(hydroxyethyl)amino]ethyl]amino]-2,4-(1H,3H)-pyrimidinedione

    Compound Description: This compound belongs to a series of 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione derivatives studied for their antiarrhythmic properties. It exhibited potent class III antiarrhythmic activity with minimal beta-blocking effects [].

    Relevance: This compound shares the core structure of a 1,3-dimethyl-2,4(1H,3H)-pyrimidinedione ring with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione. The presence of a complex aminoethyl side chain at position 6 in this compound differentiates it from the target compound and contributes to its antiarrhythmic activity [].

    Compound Description: These derivatives were prepared by brominating 3,6-dimethyl-1-(ω-hydroxyalkyl)-5-nitro-2,4(1H,3H)-pyrimidinediones and their corresponding nitrates [].

    Relevance: While structurally diverse due to the bromine substitutions and the nitro group at position 5, these compounds share the core 2,4(1H,3H)-pyrimidinedione structure with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione, highlighting their shared chemical features [].

Quinazoline-2,4(1H,3H)-dione derivatives containing 3-substituted piperizines

    Compound Description: These compounds are potent PARP-1/2 inhibitors designed to mimic the adenine-ribose binding site. They exhibit promising antitumor activity in preclinical models, highlighting their potential as anticancer agents [].

    Relevance: These compounds belong to the quinazoline-2,4(1H,3H)-dione class, sharing the 2,4(1H,3H)-dione moiety with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione despite being part of a fused ring system [].

3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones

    Compound Description: These compounds were synthesized from the condensation of dialkylamines and 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one. They are part of a broader study exploring various condensation and ring-closing reactions to generate diverse heterocyclic compounds [].

    Relevance: These pyridine-2,4(1H,3H)-dione derivatives share the 2,4(1H,3H)-dione moiety with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione, emphasizing the structural similarity between these two classes of heterocyclic compounds [].

5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

    Compound Description: This compound, incorporating a cyclohexenone ring system, was synthesized through a multicomponent reaction. Its structure was confirmed by X-ray crystallography [].

5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno(2,3-d)pyrimidine-2,4(1H,3H)-diones

    Compound Description: This study focused on synthesizing a series of thieno[2,3-d]pyrimidine derivatives modified at position 6 with a thiazole ring and exploring their antimicrobial activity. The study identified compounds with promising activity against bacterial and fungal strains [].

    Relevance: Although based on a thieno[2,3-d]pyrimidine scaffold, these compounds share the 2,4(1H,3H)-dione moiety with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione. This structural similarity highlights the relevance of this common motif across various heterocyclic systems [].

6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione

    Compound Description: This compound was synthesized and investigated for its anti-HIV activity, specifically targeting both reverse transcriptase and integrase enzymes. This dual inhibitory activity makes it a potentially valuable lead compound for developing novel HIV therapeutics [].

1,3-Diaryl-6-methyl-5-trimethylsilyl-6-trimethylsilyloxy-1,3,5-triazinane-2,4-diones

    Compound Description: These silylated derivatives of 1,3,5-triazine-2,4-diones were synthesized and investigated for their reactivity and potential as synthetic intermediates [].

    Relevance: These compounds belong to the 1,3,5-triazine-2,4(1H,3H)-dione class, sharing the 2,4(1H,3H)-dione moiety with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione, indicating their close structural relationship despite being part of a different heterocyclic system [].

6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones

    Compound Description: These compounds were synthesized from 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones via phase-transfer catalytic reactions with various nucleophiles, demonstrating the versatility of these starting materials for accessing diverse heterocyclic structures [].

    Relevance: While belonging to different heterocyclic classes (uracils and triazines), these compounds share the 2,4(1H,3H)-dione moiety with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione, indicating a common structural element despite different ring systems [].

5-Phenyl-2,4(1H,3H)-pyrimidinedione Derivatives

    Compound Description: These compounds were synthesized and evaluated for their serotonin 2 antagonist activities. Notably, 1-substituted derivatives exhibited potent in vitro activity, while 3-substituted and 6-phenyl derivatives showed moderate activity [].

    Relevance: These compounds share the core 2,4(1H,3H)-pyrimidinedione ring structure with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione. The presence of a phenyl group at the 5-position in these derivatives, as opposed to an aniline group at the 6-position in the target compound, distinguishes their structures and biological activities [].

6-Methylthio-1,3,5-triazine-2,4(1H, 3H)-diones

    Compound Description: These compounds were prepared from alkyl-1-methyl-3-ureas and propionyl isothiocyanate, offering a convenient one-step synthesis for this class of heterocycles [].

    Relevance: These compounds belong to the 1,3,5-triazine-2,4(1H,3H)-dione class and share the 2,4(1H,3H)-dione moiety with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione, demonstrating the presence of this common structural feature across different heterocyclic systems [].

3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (AWD 100-041)

    Compound Description: This compound exhibits immunomodulatory and immunorestorative activities. Studies in rats identified several metabolites formed via S-methylation, sulfoxidation, ring-hydroxylation, and conjugation reactions [, ].

    Relevance: This compound belongs to the quinazoline-2,4(1H,3H)-dione class, sharing the 2,4(1H,3H)-dione moiety with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione despite being part of a fused ring system [, ].

3-Methyl-8-(substituted phenyl)-pteridine-2,4(3H,8H)-diones

    Compound Description: This series of pteridine-2,4(3H,8H)-diones, featuring various substituents on the phenyl ring, was synthesized and evaluated for antimalarial activity. While showing activity against P. falciparum in culture, they lacked efficacy in a mouse model of malaria [].

    Relevance: These compounds are pteridine derivatives, like those mentioned earlier, and share the pyrimidine-2,4(1H,3H)-dione ring system with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione. Despite being part of a larger heterocyclic system, the presence of this shared moiety highlights a structural connection between these compounds [].

1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione

    Compound Description: This compound is a 1,3-disubstituted 6-methylpyrimidine-2,4(1H,3H)-dione derivative synthesized and characterized by X-ray crystallography. The study revealed the three-dimensional structure and intermolecular interactions in the solid state [].

    Relevance: Both this compound and 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione share the core structure of a 6-methylpyrimidine-2,4(1H,3H)-dione. The key difference lies in the substituents at positions 1 and 3. In this case, 4-methoxybenzyl groups are present, while 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione has a methyl group at position 3 and an aniline group at position 6 [].

6-Aryl-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones

    Compound Description: These compounds represent a series of pyrimido[4,5-b][1,4]diazepine derivatives synthesized through a multi-step procedure involving the condensation of 6-amino-5-arylideneamino-1,3-dimethyluracils with triethyl orthoacetate [].

    Relevance: While structurally different due to the fused diazepine ring, these compounds share the pyrimidine-2,4(1H,3H)-dione core with 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione. This shared motif highlights the presence of this structural element in diverse heterocyclic systems [].

    Compound Description: This compound showed potent serotonin 2 antagonist activity in vivo, comparable to ketanserin, highlighting its potential as a therapeutic agent [].

6-phenyl-3-(piperazinylalkyl)-2,4-(1h,3h)-pyrimidinedione derivative

    Compound Description: This compound shows potential for treating various conditions, including schizophrenia, sleep disorders, migraine, and hypertension [].

    Relevance: This compound and 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione belong to the same structural class of 6-aryl-2,4-(1H,3H)-pyrimidinediones, highlighting their shared core structure and potential for similar biological activities [].

5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidine Dione

    Compound Description: This compound was synthesized efficiently in a two-step process from readily available starting materials, showcasing an improved synthetic route [].

Properties

Product Name

6-anilino-3-methyl-1H-pyrimidine-2,4-dione

IUPAC Name

6-anilino-3-methyl-1H-pyrimidine-2,4-dione

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C11H11N3O2/c1-14-10(15)7-9(13-11(14)16)12-8-5-3-2-4-6-8/h2-7,12H,1H3,(H,13,16)

InChI Key

SSNRJYADPZFASQ-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(NC1=O)NC2=CC=CC=C2

Solubility

10.3 [ug/mL]

Canonical SMILES

CN1C(=O)C=C(NC1=O)NC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.